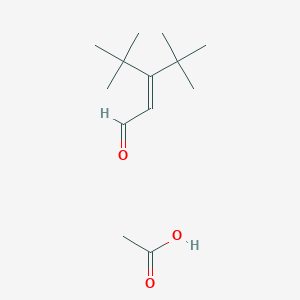
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal is an organic compound that features both an acetic acid moiety and an aldehyde group. This compound is notable for its unique structure, which includes a tert-butyl group and a dimethylpent-2-enal chain. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-tert-butyl-4,4-dimethylpent-2-enal under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where acetic acid and 3-tert-butyl-4,4-dimethylpent-2-enal are combined. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality.
化学反応の分析
Types of Reactions
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and other derivatives.
科学的研究の応用
Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Acetic acid tert-butyl ester: Similar in structure but lacks the aldehyde group.
3-tert-butyl-4,4-dimethylpent-2-enal: Similar but does not contain the acetic acid moiety.
特性
CAS番号 |
61570-66-9 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-10(2,3)9(7-8-12)11(4,5)6;1-2(3)4/h7-8H,1-6H3;1H3,(H,3,4) |
InChIキー |
MULSNVAODKGSPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)C(=CC=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)


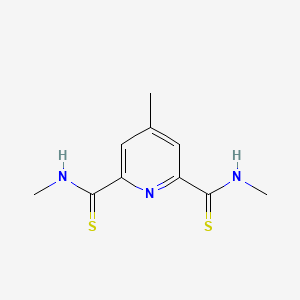
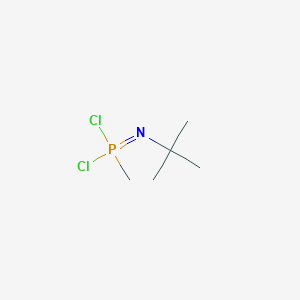

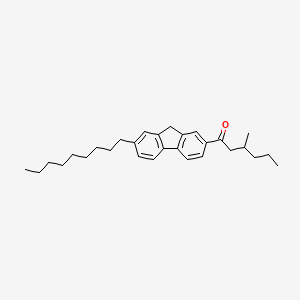
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

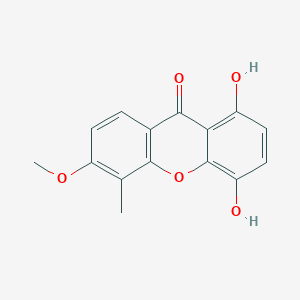
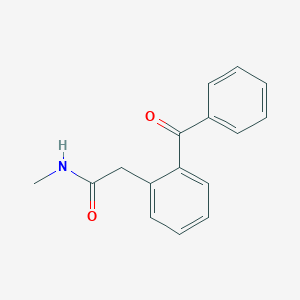
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
